molecular formula C15H12ClNO3 B13775516 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone CAS No. 898766-38-6

3-Acetoxybenzyl 2-chloro-3-pyridyl ketone

Cat. No.: B13775516
CAS No.: 898766-38-6
M. Wt: 289.71 g/mol
InChI Key: FVQWWDQWZNIXAR-UHFFFAOYSA-N
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Description

3-Acetoxybenzyl 2-chloro-3-pyridyl ketone is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol It is characterized by the presence of an acetoxy group attached to a benzyl moiety, which is further connected to a 2-chloro-3-pyridyl ketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as increased efficiency, scalability, and environmental friendliness . The use of continuous flow reactors allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

3-Acetoxybenzyl 2-chloro-3-pyridyl ketone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding benzyl alcohol. The 2-chloro-3-pyridyl ketone moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetoxybenzyl 3-chloro-2-pyridyl ketone
  • 3-Acetoxybenzyl 2-bromo-3-pyridyl ketone
  • 3-Acetoxybenzyl 2-chloro-4-pyridyl ketone

Uniqueness

3-Acetoxybenzyl 2-chloro-3-pyridyl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetoxy group enhances its reactivity and potential for further functionalization. The chloro group in the pyridyl ring provides a site for nucleophilic substitution, allowing for the synthesis of a wide range of derivatives with diverse applications.

Properties

CAS No.

898766-38-6

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

[3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate

InChI

InChI=1S/C15H12ClNO3/c1-10(18)20-12-5-2-4-11(8-12)9-14(19)13-6-3-7-17-15(13)16/h2-8H,9H2,1H3

InChI Key

FVQWWDQWZNIXAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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